(a) Diazotization and Bromination: Starting with bis(4-amino-2-chlorophenyl) disulfide, a diazotization reaction is performed using sodium nitrite in an acidic medium (20% sulfuric acid). [] The resulting diazonium salt is then treated with a bromine source, typically hydrobromic acid, to yield bis(2-chloro-4-bromophenyl) disulfide.
(b) Oxychlorination: The disulfide compound undergoes oxychlorination using chlorine gas in concentrated hydrochloric acid at 50-60°C. [] This step converts the disulfide group into two sulfonyl chloride groups, yielding 2-chloro-4-bromobenzenesulfonyl chloride.
(c) Nitration: The final step involves nitration of the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, introducing the nitro group at the desired position. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6